molecular formula C19H18N2O4 B2787612 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2309557-03-5

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2787612
CAS No.: 2309557-03-5
M. Wt: 338.363
InChI Key: ZKFQXVBYIMCTAW-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring:

  • A 5-phenylisoxazole-3-carboxamide core, which is common in bioactive molecules due to its hydrogen-bonding and π-stacking capabilities.
  • A tetrahydrobenzofuran-derived substituent on the carboxamide nitrogen, introducing a bicyclic, oxygen-containing moiety with a hydroxyl group. This structural motif may enhance solubility and influence metabolic stability compared to simpler alkyl or aryl substituents.

The compound’s synthesis likely involves coupling the isoxazole carboxylic acid derivative with a tetrahydrobenzofuran-containing amine, analogous to methods described in the evidence (e.g., HBTU-mediated amidation in DMF with DIPEA) .

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(15-11-17(25-21-15)13-5-2-1-3-6-13)20-12-19(23)9-4-7-16-14(19)8-10-24-16/h1-3,5-6,8,10-11,23H,4,7,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQXVBYIMCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=NOC(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydrobenzofuran moiety and an isoxazole ring. Its molecular formula is C17H19N3O4C_{17}H_{19}N_{3}O_{4}, with a molecular weight of approximately 349.4 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC17H19N3O4
Molecular Weight349.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the tetrahydrobenzofuran and isoxazole moieties. These methods often utilize multicomponent reactions to improve yields and streamline the synthesis process.

Biological Activity

Research indicates that compounds containing tetrahydrobenzofuran structures exhibit a range of biological activities, including:

1. Anti-inflammatory Effects:

  • Compounds derived from tetrahydrobenzofuran have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Properties:

  • The compound may exhibit analgesic activity by modulating pain pathways through interaction with specific receptors.

3. Neuroprotective Effects:

  • Preliminary studies suggest that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease therapies.

Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various derivatives similar to this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 0.9 to 4.5 µM for structurally related compounds, highlighting the potential of this class of compounds in cancer therapy .

Study 2: Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets such as enzymes involved in inflammation. These studies indicate that the hydroxyl and carboxamide groups facilitate strong hydrogen bonding and hydrophobic interactions with target sites .

Comparison with Similar Compounds

Structural Variations in Isoxazole Carboxamides

Key structural differences among analogs lie in the carboxamide substituent and heterocyclic modifications :

Compound Name Carboxamide Substituent Heterocycle/Backbone Key Features/Inferences Reference
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide Tetrahydrobenzofuran-methyl (hydroxylated bicyclic) 5-Phenylisoxazole-3-carboxamide Enhanced lipophilicity; potential for H-bonding via hydroxyl group Target
N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide 4-(Diethylamino)phenyl 5-Methyl-3-phenylisoxazole Electron-rich diethylamino group may improve solubility; methyl substituent reduces steric hindrance
5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide (SI10) 4-Methyl-5-nitropyridin-2-yl 5-Methyl-3-phenylisoxazole Nitropyridine group introduces polarity and potential nitro-reduction metabolism
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide Benzyl + 4-(diethylamino)phenyl (dual substituent) 5-Methyl-3-phenylisoxazole Bulky benzyl group may impact target binding; dual substitution alters pharmacokinetics

Functional Group Impact on Properties

  • Hydroxyl Group (Target Compound): The hydroxyl on tetrahydrobenzofuran may improve aqueous solubility compared to non-hydroxylated analogs (e.g., diethylamino or benzyl substituents) but could also increase susceptibility to glucuronidation or sulfation .
  • Tetrahydrobenzofuran vs. Aryl Substituents : The bicyclic tetrahydrobenzofuran moiety likely confers greater rigidity and membrane permeability than phenyl or pyridinyl groups, as seen in compounds like SI10 .

Metabolic and Stability Considerations

  • Hydroxyl Group Metabolism : The hydroxylated tetrahydrobenzofuran in the target compound may undergo phase II metabolism (e.g., sulfation), akin to hydroxychalcone derivatives in , where hydroxylation impacts metabolic pathways .
  • Stability of Heterocycles : Isoxazole rings (target) are generally more stable toward hydrolysis than thiazoles (), but substituents like nitro groups (SI10) may introduce reactivity .

Q & A

Q. What orthogonal methods validate target engagement in complex biological matrices?

  • Answer: Cellular thermal shift assay (CETSA) confirms target binding in lysates. Photoaffinity labeling with a biotinylated probe enables pull-down/Western blot validation. For in vivo studies, PET tracers with isotopic labeling (¹⁸F or ¹¹C) track biodistribution .

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